9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-
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Overview
Description
6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine is a purine derivative that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a purine ring substituted with a chloromethylbenzyl group and a chlorine atom at the 6th position. Purine derivatives are known for their biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine typically involves the reaction of 6-chloropurine with 2-(chloromethyl)benzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted purine derivatives.
Oxidation: Formation of oxo-purine derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of hydroxyl derivatives.
Scientific Research Applications
6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other purine derivatives.
Biology: Studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler purine derivative with a chlorine atom at the 6th position.
9-Benzyl-6-chloropurine: Similar structure but lacks the chloromethyl group.
2-Amino-9-benzyl-6-chloropurine: Contains an amino group at the 2nd position instead of a chlorine atom.
Uniqueness
6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine is unique due to the presence of both a chloromethylbenzyl group and a chlorine atom at the 6th position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
669774-85-0 |
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Molecular Formula |
C13H11Cl2N5 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
6-chloro-9-[[2-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-3-1-2-4-9(8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19) |
InChI Key |
BISIUVWWBLFLPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(N=C3Cl)N)CCl |
Origin of Product |
United States |
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